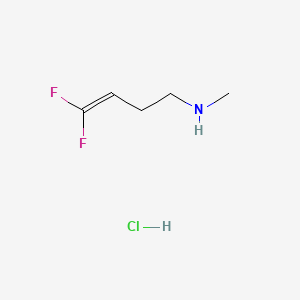
(4,4-Difluorobut-3-en-1-yl)(methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride is a chemical compound that features a difluoromethyl group attached to a butenyl chain, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride typically involves the introduction of the difluoromethyl group into the butenyl chain, followed by the attachment of the methylamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor molecule. This is followed by a series of reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired chemical transformations .
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets in biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,4-difluorobut-3-en-1-yl)amine hydrochloride
- (4,4-difluorobut-3-en-1-yl)(ethyl)amine hydrochloride
- (4,4-difluorobut-3-en-1-yl)(propyl)amine hydrochloride
Uniqueness
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride is unique due to the presence of both the difluoromethyl group and the methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C5H10ClF2N |
|---|---|
Poids moléculaire |
157.59 g/mol |
Nom IUPAC |
4,4-difluoro-N-methylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-8-4-2-3-5(6)7;/h3,8H,2,4H2,1H3;1H |
Clé InChI |
TUOGBIXNPXKYHQ-UHFFFAOYSA-N |
SMILES canonique |
CNCCC=C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


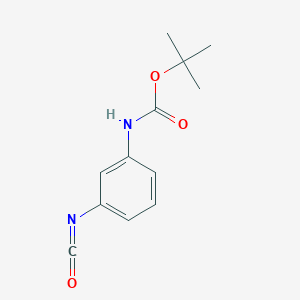

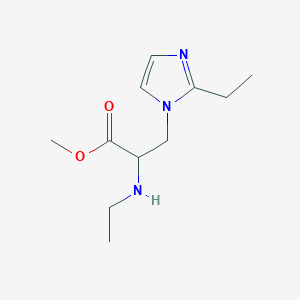
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)


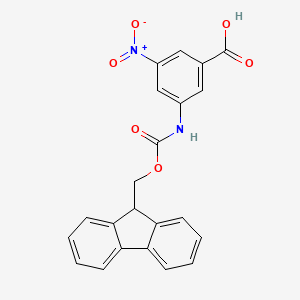
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
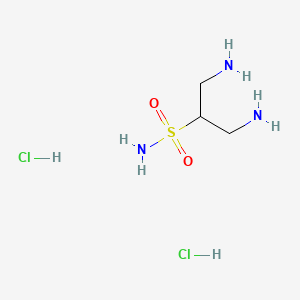
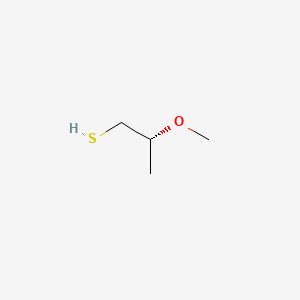

![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
